molecular formula C11H15NO3 B1521172 4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid CAS No. 1181894-93-8

4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1521172
CAS No.: 1181894-93-8
M. Wt: 209.24 g/mol
InChI Key: DAQAQWGFAZEZLJ-UHFFFAOYSA-N
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Description

4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO3/c1-4-5-8-9 (7 (3)13)6 (2)12-10 (8)11 (14)15/h12H,4-5H2,1-3H3, (H,14,15) . This provides a standardized way to represent the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Analytical Applications

Research on pyrrole derivatives like "4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid" often focuses on their synthesis and analytical applications. For example, a simple method for the quantitative analysis of urinary δ-aminolevulinic acid involves the condensation of δ-aminolevulinic acid with ethyl acetoacetate to produce a pyrrole derivative, which is then extracted and determined colorimetrically (Tomokuni & Ogata, 1972). This approach is indicative of the chemical utility of pyrrole derivatives in analytical chemistry, particularly in the context of biomarker detection and environmental monitoring.

Chemical Synthesis and Catalysis

The synthesis of pyrrole derivatives is a significant area of research due to their potential applications in medicinal chemistry and materials science. A study on the synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives demonstrates the chemical versatility of pyrrole compounds. This synthesis is based on the ring annulation of acetylenic esters and α-amino acids, showcasing the use of pyrrole derivatives in creating complex organic molecules (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Biosynthesis and Metabolic Studies

In the context of biosynthesis and metabolic studies, pyrrole derivatives are of interest due to their role in the flavor profile of certain crops. For instance, the study of 2-acetyl-1-pyrroline, a major flavor compound in aromatic rice, involves understanding the biosynthetic mechanism and the relationship with Delta1-pyrroline-5-carboxylic acid and methylglyoxal. This research highlights the significance of pyrrole derivatives in food science and plant biochemistry (Huang et al., 2008).

Material Science and Fluorescent Studies

Pyrrole derivatives also find applications in material science, particularly in the development of fluorescent materials and antioxidants. The synthesis of isochromenopyrrolone analogues demonstrates the potential of pyrrole compounds in creating substances with unique fluorescent properties and antioxidative activities, which could be applied in the development of novel materials and sensors (Reddy et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-5-8-9(7(3)13)6(2)12-10(8)11(14)15/h12H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQAQWGFAZEZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C1C(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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